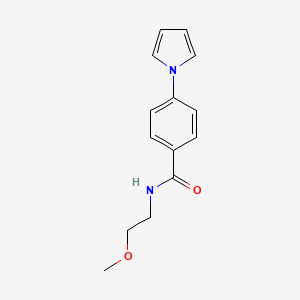![molecular formula C11H22N2O3 B4894761 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is not fully understood. However, it is believed to exert its effects through modulation of cellular signaling pathways, particularly those involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide in lab experiments is its potential as a bioactive compound. It has been extensively studied for its potential therapeutic effects, particularly in the fields of inflammation and cancer. Additionally, the synthesis method has been optimized to produce high yields and purity of the compound. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action and to determine its potential use in the treatment of inflammatory diseases. Additionally, there is interest in its potential as an anticancer agent, particularly in the treatment of solid tumors. Further studies are needed to determine its efficacy in vivo and to optimize dosing regimens. Finally, there is interest in its potential as an antioxidant and its ability to modulate cellular signaling pathways. Further studies are needed to determine its potential use in the prevention and treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide involves the reaction of 4-hydroxycyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then reacted with 4-bromobutanal to form the final compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has been used extensively in scientific research due to its potential as a bioactive compound. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antioxidant and its ability to modulate cellular signaling pathways.
Propriétés
IUPAC Name |
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c12-13-11(16)9(5-6-14)7-8-1-3-10(15)4-2-8/h8-10,14-15H,1-7,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZTYPEWOHMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CCO)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)


![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)